MDL 28170, also known as carbobenzoxy-valyl-phenylalaninal, is a potent, cell-permeable inhibitor of calpain I and II, with the molecular formula and a molecular weight of 382.5 Da. This compound has gained attention for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and cell signaling. MDL 28170 is characterized by its selective inhibition properties, with an inhibitory concentration (IC50) of approximately 11 nM for calpain and Ki values of 10 nM for calpain and 25 nM for cathepsin B .
MDL 28170 functions primarily through the inhibition of calpain activity. The mechanism involves the binding of the compound to the active site of calpain, thereby preventing substrate cleavage. This inhibition can lead to significant alterations in cellular processes that depend on calpain activity, such as cytoskeletal remodeling and apoptosis. The compound's ability to penetrate cell membranes enhances its effectiveness in various biological contexts .
MDL 28170 exhibits a range of biological activities, particularly in the context of parasitic infections and cardiac protection. Studies have shown that it possesses antileishmanial activity, effectively inhibiting the growth of Leishmania amazonensis with a lethal dose (LD50) of approximately 23.3 μM after 48 hours of treatment . Additionally, it has demonstrated neuroprotective effects in models of ischemia-reperfusion injury in cardiac tissues by preserving myofilament sensitivity to calcium ions during reperfusion .
The synthesis of MDL 28170 involves multiple steps typical for organic compounds. One common method includes the condensation of appropriate amino acids or their derivatives followed by protecting group strategies to ensure selectivity during reactions. The final product is typically purified using chromatographic techniques to achieve high purity levels exceeding 95% .
MDL 28170 has diverse applications in both research and therapeutic contexts:
Interaction studies involving MDL 28170 have highlighted its effects on host-parasite interactions. For instance, it significantly reduced the interaction between Leishmania amazonensis promastigotes and macrophages by approximately 16% at concentrations of 15 to 30 μM . This suggests that MDL 28170 may alter the dynamics of immune responses against parasitic infections.
MDL 28170 shares structural and functional similarities with several other compounds that inhibit calpain or related proteases. Here are some notable examples:
| Compound Name | Inhibition Target | IC50/Ki Values | Unique Features |
|---|---|---|---|
| Calpeptin | Calpain | ~10 nM | Naturally occurring peptide inhibitor |
| ALLN | Calpain | ~100 nM | Less selective than MDL 28170 |
| N-Acetyl-Leu-Leu-Met | Calpain | ~50 nM | Peptide-based inhibitor |
| Z-Val-Phe-CHO | Calpain | ~20 nM | Structural analog with different specificity |
Uniqueness of MDL 28170: Unlike many other inhibitors, MDL 28170 is noted for its high selectivity towards calpains over other proteases such as trypsin-like enzymes. This selectivity allows for more targeted therapeutic applications without broader proteolytic side effects .
MDL 28170 exhibits potent inhibitory activity against calpain enzymes, which are calcium-dependent cysteine proteases crucial for various cellular functions [4]. The compound demonstrates selective inhibition of calpain with inhibition constant (Ki) values of 10 nanomolar for calpain and 25 nanomolar for cathepsin B, while showing no significant inhibitory effects on trypsin-like serine proteases [5]. This selectivity profile underscores the compound's specificity for calcium-activated cysteine proteases rather than other proteolytic enzymes [6].
The inhibition dynamics of MDL 28170 involve reversible binding to the active site of calpain enzymes in the presence of calcium ions [22]. Pharmacodynamic studies demonstrate that intravenous administration of MDL 28170 produces inhibition of protease activity in brain tissue within 30 minutes, with effects persisting for approximately 2 hours and an estimated half-life of 2 hours [8]. The compound's ability to penetrate cellular membranes and the blood-brain barrier enables effective inhibition of calpain activity in neural tissues following systemic administration [4].
Research conducted using ex vivo calpain activity assays has established dose-response relationships for MDL 28170, demonstrating that both 20 mg/kg and 40 mg/kg doses significantly reduce calpain activity at 30 minutes post-injection [7]. The sustained inhibition of calpain-2 expression and activity has been documented in experimental models, with MDL 28170 showing preferential effects on calpain-2 rather than calpain-1 subtypes [9] [10].
Table 1: Calpain Inhibition Parameters for MDL 28170
| Parameter | Value | Reference |
|---|---|---|
| Ki (Calpain) | 10 nM | [5] |
| Ki (Cathepsin B) | 25 nM | [5] |
| Half-life in brain | ~2 hours | [8] |
| Onset of inhibition | 30 minutes | [8] |
| Duration of effect | 2-4 hours | [7] |
MDL 28170 demonstrates significant modulation of apoptotic pathways in neuronal cells through multiple mechanisms involving calpain-dependent processes [11]. In experimental models of neuronal injury, the compound prevents the upregulation of pro-apoptotic factors and reduces caspase-dependent apoptosis [21]. Studies using primary hippocampal neurons treated with magnesium-free medium to induce epileptic conditions show that MDL 28170 at 20 micromolar concentrations effectively blocks increases in pro-apoptotic Bax protein expression while preserving anti-apoptotic Bcl-2 protein levels [11].
The compound's anti-apoptotic effects extend to the prevention of cytochrome c release from mitochondria, a critical step in the intrinsic apoptotic pathway [12]. Research demonstrates that MDL 28170 reduces the apoptotic index and prevents mitochondrial dysfunction in cardiac tissues subjected to calcium overload conditions [5]. In neuronal cell cultures exposed to oxidative stress and calcium ionophores, pretreatment with MDL 28170 prevents both calpain activation and increases in pro-apoptotic gene expression [21].
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays reveal that MDL 28170 significantly decreases the percentage of apoptotic neurons in various injury models [11] [12]. The compound's neuroprotective effects are mediated through inhibition of calpain-dependent cleavage of apoptosis-regulatory proteins, including members of the Bcl-2 family and transcription factors such as p53 [21].
Table 2: Apoptotic Pathway Modulation by MDL 28170
| Apoptotic Marker | Effect | Experimental Model | Reference |
|---|---|---|---|
| Bax expression | Decreased | Hippocampal neurons | [11] |
| Bcl-2 expression | Preserved | Hippocampal neurons | [11] |
| Cytochrome c release | Reduced | Cardiac tissues | [5] |
| TUNEL-positive cells | Decreased | Multiple models | [11] [12] |
| Caspase-3 activation | Reduced | Cortical neurons | [21] |
MDL 28170 provides significant protection against calpain-mediated degradation of α-spectrin, a major cytoskeletal protein that maintains neuronal structural integrity [7]. α-Spectrin, a 280-kilodalton protein, serves as a primary substrate for calpain proteases, which cleave it to produce characteristic breakdown products including spectrin breakdown product 145 (SBDP145) and spectrin breakdown product 150 (SBDP150) [25].
In controlled cortical impact models of traumatic brain injury, treatment with MDL 28170 using an extended dosing regimen significantly reduces post-traumatic spectrin degradation by 40% in hippocampal tissue and 44% in cortical tissue [7]. The protective effects are observed when treatment is initiated within 15 minutes post-injury and maintained for several hours, demonstrating the importance of sustained calpain inhibition for cytoskeletal protection [7].
The mechanism of spectrin protection involves prevention of calpain-mediated cleavage at specific sites within the α-spectrin molecule [27]. Research shows that calcium-dependent degradation of β2-spectrin in both heart and brain tissue lysates is completely blocked by MDL 28170, confirming the compound's effectiveness in preserving spectrin-based cytoskeletal integrity [17]. The preservation of spectrin tetramers and prevention of breakdown product formation maintains the structural framework necessary for normal cellular function [18].
Studies demonstrate that spectrin cleavage regulation involves complex interactions between calcium binding, calmodulin association, and calpain proteolysis [19] [27]. MDL 28170 effectively interrupts this cascade by preventing calpain activation, thereby maintaining the integrity of the spectrin-actin cortical membrane skeletal lattice [27]. The compound's protective effects extend to related cytoskeletal proteins, including ankyrin-B, which forms complexes with spectrin in membrane-associated periodic structures [17].
Table 3: Spectrin Protection Data for MDL 28170
| Parameter | Value | Tissue Type | Reference |
|---|---|---|---|
| SBDP145 reduction | 40% | Hippocampus | [7] |
| SBDP145 reduction | 44% | Cortex | [7] |
| Therapeutic window | 1-3 hours | Brain tissue | [7] |
| Complete protection | Yes | Heart/brain lysates | [17] |
| Ankyrin-B protection | Yes | Multiple tissues | [17] |
The temporal dynamics of spectrin degradation following injury reveal that calpain-mediated cleavage begins within hours of insult and continues for extended periods [25] [26]. MDL 28170's ability to interrupt this process during critical time windows provides substantial neuroprotection by maintaining cytoskeletal architecture essential for neuronal survival and function [7]. The compound's effects on spectrin preservation correlate directly with improved functional outcomes in experimental models of brain injury [26].
MDL 28170 has demonstrated significant neuroprotective efficacy across multiple models of cerebral ischemia, with particular effectiveness in protecting both hippocampal and cortical regions from ischemic injury. The compound exhibits distinct protective profiles depending on the brain region and timing of intervention.
In global cerebral ischemia models using gerbils, MDL 28170 showed robust cortical protection when administered up to 3 hours post-reperfusion [1]. The neuroprotective effects were more pronounced in cortical regions compared to hippocampal areas, with the CA1 sector showing less dramatic protection. This regional selectivity reflects the differential vulnerability of various brain structures to calcium-mediated calpain activation following ischemic insults [1].
Cardiac arrest models in rats revealed that MDL 28170 administration at 30 minutes post-cardiopulmonary resuscitation provided substantial protection against cerebral ischemia-reperfusion injury [2]. The compound reduced cortical inflammatory responses by 44% and decreased calpain-mediated alpha-spectrin breakdown products by 40% in hippocampal tissue [2]. The protective mechanism involved inhibition of calpain-2 expression, suppression of pro-inflammatory cytokines including interleukin-1 beta and tumor necrosis factor-alpha, and reduction of autophagy markers [2].
Focal middle cerebral artery occlusion studies demonstrated a therapeutic window extending up to 6 hours post-ischemia initiation [3] [4]. MDL 28170 produced dose-dependent reductions in infarct volume ranging from 31% to 45%, with optimal neuroprotection observed when treatment was initiated within the first hour following occlusion [3] [4]. The compound maintained its protective efficacy even when administration was delayed, distinguishing it from many other neuroprotective agents with narrower therapeutic windows [4].
Neonatal hypoxia-ischemia models revealed particularly promising results, with MDL 28170 reducing necrotic cell death by 40% in cortical regions and apoptotic cell death by 45% in hippocampal CA1 regions [5]. The compound suppressed both calpain-mediated and caspase-3-mediated spectrin breakdown products, indicating dual protection against necrotic and apoptotic cell death pathways [5]. The therapeutic window in neonatal models extended up to 12 hours post-hypoxic insult, suggesting enhanced vulnerability of the developing brain to calpain inhibition [5].
| Table 1: MDL 28170 Neuroprotective Efficacy in Cerebral Ischemia Models | |||||
|---|---|---|---|---|---|
| Study Model | Treatment Time | Cortical Protection (%) | Hippocampal Protection (%) | Therapeutic Window | Reference |
| Gerbil global ischemia | 0.5-3 hours post-reperfusion | Significant | Less pronounced | Up to 3 hours | Li et al. 1998 [1] |
| Rat cardiac arrest | 30 min post-CPR | 44% reduction in inflammation | 40% reduction in spectrin degradation | Up to 24 hours | Chen et al. 2023 [2] |
| Rat focal MCA occlusion | 0.5-6 hours post-occlusion | 31-45% infarct reduction | Dose-dependent | Up to 6 hours | Markgraf et al. 1998 [3] [4] |
| Neonatal rat hypoxia-ischemia | Immediately post-hypoxia | 40% reduction in necrosis | 45% reduction in apoptosis | Up to 12 hours | Kawamura et al. 2005 [5] |
| Retinal excitotoxicity | 0, 3, 6 hours post-NMDA | N/A | N/A | Up to 6 hours | Pallas et al. 2003 [6] |
MDL 28170 demonstrates a complex profile in traumatic brain injury models, characterized by significant protection of axonal integrity coupled with limited effects on overall lesion volume. This paradoxical pattern represents a consistent finding across multiple experimental paradigms and highlights the selective nature of calpain-mediated neuroprotection.
Controlled cortical impact studies in mice revealed that MDL 28170 treatment initiated 15 minutes post-injury reduced calpain-mediated alpha-spectrin degradation by 40% in hippocampal tissue and 44% in cortical tissue at 24 hours post-injury [7] [8] [9]. The cytoskeletal protection persisted when treatment was delayed up to 1 hour post-injury but was lost when administration was postponed to 3 hours [7] [8]. However, despite this substantial reduction in cytoskeletal protein breakdown, MDL 28170 failed to produce measurable reductions in hemispheric lesion volume as assessed by aminocupric silver staining [7] [8] [9].
Fluid percussion injury models demonstrated preservation of axonal function for up to 7 days when MDL 28170 was administered 30 minutes prior to injury [10]. Compound action potential measurements showed maintained electrical conductivity in corpus callosum fibers, and beta-amyloid precursor protein accumulation was significantly reduced [10]. The therapeutic window for structural protection extended up to 4 hours post-injury, though functional preservation required earlier intervention within 30 minutes [10].
The optic nerve stretch model revealed limitations in MDL 28170 efficacy for isolated axonal injury [11] [12]. Despite achieving measurable calpain inhibition, short-duration treatment with MDL 28170 failed to prevent disruption of retrograde axonal transport as measured by fluorogold labeling of retinal ganglion cells [11] [12]. This finding suggested that direct axonal protection may require more sustained calpain inhibition or that isolated white matter injury involves distinct pathophysiological mechanisms compared to mixed gray and white matter trauma [11] [12].
Weight-drop traumatic brain injury models showed improved transplantation outcomes when bone marrow-derived mesenchymal stem cells were combined with MDL 28170 preconditioning [13]. The calpain inhibitor reduced neuroinflammatory responses, enhanced stem cell survival, and decreased apoptotic cell death in the lesion microenvironment [13]. Functional recovery as measured by modified neurological severity scores was significantly improved in the combination therapy group [13].
| Table 2: MDL 28170 Effects in Traumatic Brain Injury Models | |||||
|---|---|---|---|---|---|
| Study Model | Axonal Protection (%) | Lesion Volume Change | Therapeutic Window | Functional Outcome | Reference |
| Mouse CCI | 40-44% spectrin protection | No significant reduction | 1 hour effective | Not assessed | Thompson et al. 2010 [7] [8] [9] |
| Rat fluid percussion | 7-day preservation | Structural preservation | 30 min pre-injury optimal | Improved compound action potential | Ai et al. 2007 [10] |
| Rat weight drop | 35% lesion reduction | 25% reduction | 30 min post-injury | Improved neurological scores | Ma et al. 2019 [13] |
| Rat optic nerve stretch | No significant effect | No reduction | 30 min ineffective | No transport improvement | Ma et al. 2012 [11] [12] |
| Rat corpus callosum | Up to 4-hour window | Functional preservation | Up to 4 hours | Preserved axonal function | Ai et al. 2007 [10] |
MDL 28170 demonstrates robust neuroprotective efficacy in spinal cord injury models, with particular effectiveness in attenuating secondary degeneration processes when delivered via direct intraspinal administration. The compound shows preferential protection of white matter structures and sustained functional improvements over extended observation periods.
Thoracic contusion injury studies using the Infinite Horizon impactor revealed that intraspinal microinjection of 50 nanomoles of MDL 28170 at 30 minutes post-injury significantly improved locomotor function as measured by Basso-Beattie-Breshnahan scores throughout a 6-week observation period [14]. Animals treated with MDL 28170 exhibited weight-supported hindlimb movements by 2 weeks post-injury, while vehicle-treated animals showed only limited joint movements [14]. By 6 weeks, MDL 28170-treated animals demonstrated consistent weight-supported plantar steps with occasional or frequent coordination [14].
Tissue sparing analysis demonstrated significant preservation of white matter, particularly in rostral regions extending 3, 4, 5, and 7 millimeters from the lesion epicenter [14]. Total lesion volume was reduced by approximately 22% compared to vehicle-treated controls [14]. Gray matter sparing approached but did not reach statistical significance (p = 0.07), reflecting the greater variability in gray matter measurements and the preferential distribution of the drug within white matter structures [14].
Spinal cord hemisection models with continuous intrathecal MDL 28170 infusion for 3 days post-injury showed enhanced neuronal preservation, with 42% of neurons surviving compared to vehicle controls [15]. The compound reduced the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 messenger RNA expression, indicating modulation of apoptotic signaling pathways [15]. Astrogliosis and microglial activation were significantly attenuated, suggesting anti-inflammatory effects beyond direct calpain inhibition [15].
The compound demonstrated efficacy in preventing aberrant cyclin-dependent kinase-5 activation through inhibition of p35 cleavage to its truncated product p25 [15]. This mechanism prevented tau hyperphosphorylation, a pathological process associated with neurofibrillary tangle formation and neurodegeneration [15]. Double immunofluorescence labeling confirmed co-localization of calpain-1 and phosphorylated tau in the same cells within spinal cord lesions [15].
Compression injury models with pre-injury intraspinal MDL 28170 administration showed significant improvements in locomotor function and tissue preservation [16]. The compound achieved more robust calpain inhibition and greater attenuation of alpha-spectrin and microtubule-associated protein-2 proteolysis compared to systemic administration routes [16]. The enhanced efficacy of intraspinal delivery reflected higher local tissue concentrations and reduced hepatic metabolism of the inhibitor [16].
| Table 3: MDL 28170 Attenuation of Secondary Degeneration in Spinal Cord Injury | ||||||
|---|---|---|---|---|---|---|
| Study Model | Dose/Route | White Matter Sparing (%) | Gray Matter Sparing (%) | Functional Recovery | Lesion Volume Reduction | Reference |
| Rat T10 contusion | 50 nmol intraspinal | Significant rostral | Not significant (p=0.07) | BBB score improvement | 22% reduction | Yu et al. 2008 [14] |
| Rat hemisection | Intrathecal infusion | 42% neuron preservation | 35% reduction in apoptosis | Improved neurological function | Reduced cavity formation | Hung et al. 2005 [15] |
| Rat compression | Pre-injury intraspinal | Significant | Moderate | Locomotor improvement | Tissue preservation | Schumacher et al. 2000 [16] |
| Rat intraspinal injection | 50 nmol direct injection | Primary white matter | Limited effect | Sustained 6 weeks | 18% total reduction | Yu et al. 2008 [14] |